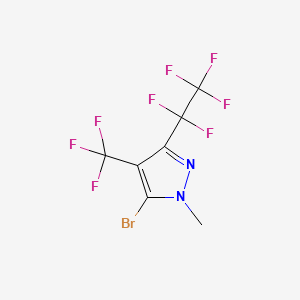
5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, methyl, pentafluoroethyl, and trifluoromethyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromo-1-methylpyrazole.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a specialty chemical.
Wirkmechanismus
The mechanism of action of 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorinated groups can enhance its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-bromo-1-methyl-3-(pentafluoroethyl)-1H-pyrazole
- 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
Uniqueness
The unique combination of bromine, methyl, pentafluoroethyl, and trifluoromethyl groups in 5-bromo-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole imparts distinct chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H3BrF8N2 |
|---|---|
Molekulargewicht |
347.00 g/mol |
IUPAC-Name |
5-bromo-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H3BrF8N2/c1-18-4(8)2(6(11,12)13)3(17-18)5(9,10)7(14,15)16/h1H3 |
InChI-Schlüssel |
LFDPDCRGUCDBKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
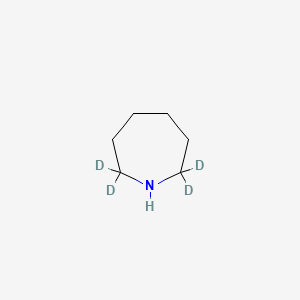
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
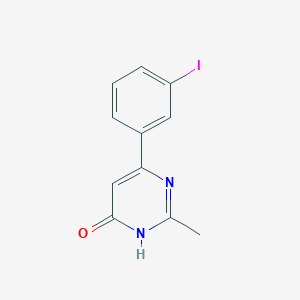
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
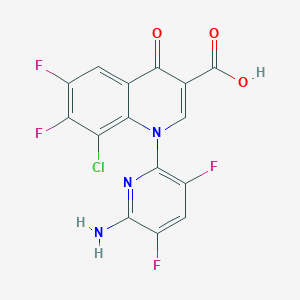

![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
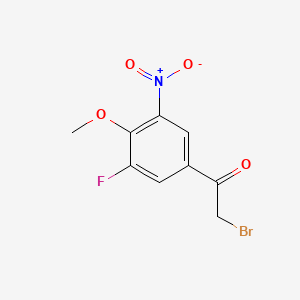
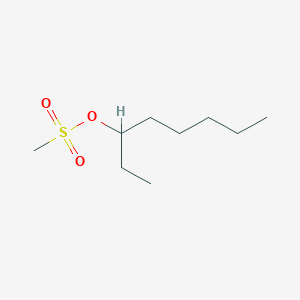


![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

